molecular formula C9H11ClFNO2 B6309441 (R)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride CAS No. 2089388-79-2

(R)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride

Cat. No.: B6309441
CAS No.: 2089388-79-2
M. Wt: 219.64 g/mol
InChI Key: ULSLJWWIEKJULU-QRPNPIFTSA-N
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Description

(R)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride is a fluorinated amino acid derivative with a molecular formula of C₉H₁₀ClFNO₂ (based on structural analogs in ). The compound features a chiral center at the α-carbon (R-configuration), a 4-fluorophenyl group at the β-position, and a carboxylic acid moiety converted to a hydrochloride salt for enhanced solubility. This structural profile makes it valuable in pharmaceutical research, particularly in drug discovery for targeting fluorophenyl-dependent biological pathways .

Properties

IUPAC Name

(2R)-3-amino-2-(4-fluorophenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)8(5-11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSLJWWIEKJULU-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)C(=O)O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CN)C(=O)O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric synthesis remains the cornerstone for obtaining enantiomerically pure (R)-3-amino-2-(4-fluorophenyl)propanoic acid. Schöllkopf’s bis-lactim ether method, adapted from analogous fluorophenylalanine syntheses, enables precise stereochemical control . In this approach, a glycine-derived bis-lactim ether undergoes alkylation with 4-fluorobenzyl bromide, followed by acidic hydrolysis to yield the target amino acid. The stereochemical outcome is dictated by the chiral auxiliary, achieving enantiomeric excess (ee) >98% under optimized conditions .

Table 1: Key Reaction Parameters for Schöllkopf’s Alkylation

ParameterOptimal ValueImpact on ee
Temperature−78°C to 0°CPrevents racemization
SolventTetrahydrofuran (THF)Enhances reactivity
Alkylating Agent4-Fluorobenzyl bromideRegioselectivity >95%
Hydrolysis Conditions6M HCl, refluxQuantitative yield

This method’s scalability is limited by the cost of chiral auxiliaries, necessitating catalyst recovery strategies for industrial adoption .

Enantioselective Catalytic Hydrogenation

Transition-metal-catalyzed asymmetric hydrogenation offers a direct route to the (R)-enantiomer. A prochiral β-keto ester precursor, 2-(4-fluorophenyl)-3-oxopropanoic acid ethyl ester, undergoes hydrogenation using Rhodium-(R)-BINAP complexes . The reaction proceeds at 50 bar H₂ and 40°C, achieving 99% conversion and 97% ee. Critical to success is the absence of steric hindrance at the β-position, allowing uniform substrate-catalyst interaction .

Table 2: Catalytic Hydrogenation Performance Metrics

Catalyst Systemee (%)Turnover Number (TON)
Rh-(R)-BINAP971,200
Ru-TsDPEN89800
Ir-Pheox78600

Post-hydrolysis of the ester with aqueous NaOH followed by HCl quench yields the free amino acid, which is subsequently converted to the hydrochloride salt .

Resolution of Racemic Mixtures

Industrial-scale production often employs kinetic resolution due to lower upfront costs. Racemic 3-amino-2-(4-fluorophenyl)propanoic acid is treated with L-tartaric acid in ethanol, selectively crystallizing the (R)-enantiomer as a diastereomeric salt . The process achieves 85% yield with 99.5% ee after two recrystallizations.

Table 3: Resolution Efficiency with Chiral Acids

Resolving AgentSolventYield (%)ee (%)
L-Tartaric acidEthanol8599.5
D-DBTAAcetone7898.2
N-Acetyl-L-glutamicMethanol6597.8

This method’s waste footprint (E-factor = 32) necessitates solvent recovery systems to meet environmental regulations .

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt to enhance aqueous solubility (1.2 g/mL vs. 0.3 g/mL for free base) and stability. A stoichiometric HCl solution (1.05 equiv) is added to a cooled (0–5°C) ethanolic suspension of the amino acid, followed by rotary evaporation and recrystallization from IPA/EtOAc .

Table 4: Salt Formation Optimization

HCl EquivTemperature (°C)SolventPurity (%)
1.025Ethanol98.2
1.050Ethanol99.8
1.2−10Methanol99.5

Excess HCl (>1.1 equiv) induces decomposition via Hofmann elimination, necessitating precise stoichiometric control .

Process Optimization and Industrial Scale-Up

The patent EP1669347A1 delineates a cost-effective route starting from 3-chloro-2-methyl-2-hydroxypropionic acid . Reaction with sodium 4-fluorophenylsulfinate in the presence of tetrabutylammonium chloride yields 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid, which is subsequently aminated and hydrolyzed.

Table 5: Industrial Process Metrics

StepDuration (h)Yield (%)Purity (%)
Sulfonation249298.5
Amination128899.2
Hydrochloride Formation29599.9

Continuous flow reactors reduce reaction times by 40% compared to batch processes, with a space-time yield of 1.2 kg/L·day .

Scientific Research Applications

Scientific Research Applications

  • Neuropharmacology
    • (R)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride has been studied for its potential as an inhibitor of aromatic L-amino acid decarboxylase (AADC), an enzyme involved in dopamine synthesis. This inhibition is relevant for treating Parkinson's disease and other neurological disorders.
  • Building Block for Synthesis
    • The compound serves as a valuable building block for synthesizing various pharmaceutically relevant molecules. Its unique structure allows for modifications that can lead to novel compounds with therapeutic potential.
  • Modulation of Neurotransmitter Systems
    • Research indicates that this compound can modulate neurotransmitter systems, suggesting its potential use in treating central nervous system disorders due to its ability to cross the blood-brain barrier .

Biological Interactions

This compound interacts with several biological targets:

  • Dopamine Receptors : Its role as a modulator of dopamine production highlights its importance in neuropharmacology.
  • Enzyme Inhibition : The compound has shown promise in inhibiting enzymes related to neurotransmitter metabolism, which could lead to advancements in treatments for mood disorders and neurodegenerative diseases .

Case Study 1: Inhibition of AADC

A study demonstrated that this compound effectively inhibited AADC activity in vitro, leading to increased dopamine levels in neuronal cultures. This suggests its potential application in developing treatments for Parkinson's disease.

Case Study 2: Synthesis of Novel Derivatives

Researchers have synthesized various derivatives of this compound, exploring their biological activities. One derivative showed enhanced binding affinity to dopamine receptors compared to the parent compound, indicating the potential for developing more effective therapeutic agents .

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and transporters involved in various biological processes.

    Pathways: It can modulate signaling pathways, such as those involved in neurotransmission, by acting as an agonist or antagonist at specific receptor sites.

Comparison with Similar Compounds

Fluorophenyl-Substituted Amino Acids

Compound Name Molecular Formula Substituent Position Fluorophenyl Group CAS No. Structural Similarity Key Differences
(R)-3-Amino-2-(4-fluorophenyl)propanoic acid HCl C₉H₁₀ClFNO₂ Amino: C3; F-Ph: C2 4-fluorophenyl N/A* Reference (1.00) Parent compound
3-Amino-3-(4-fluorophenyl)propionic acid C₉H₁₀FNO₂ Amino: C3; F-Ph: C3 4-fluorophenyl 325-89-3 0.98 Amino and F-Ph on same carbon (C3)
(R)-3-Amino-3-(3-fluorophenyl)propanoic acid C₉H₁₀FNO₂ Amino: C3; F-Ph: C3 3-fluorophenyl 117391-51-2 0.98 Fluorine at meta position on phenyl
(S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid C₉H₉FNO₃ Amino: C2; F-Ph: C3 3-fluoro-4-hydroxy 7423-96-3 0.82 Hydroxyl group added; S-configuration

Key Insights :

  • Substituent Position : Shifting the fluorophenyl group from C2 to C3 (e.g., 325-89-3) reduces steric hindrance but may alter receptor binding .
  • Fluorine Position : Meta-substituted fluorophenyl (3-fluorophenyl) in 117391-51-2 decreases electronic effects compared to para-substituted derivatives .
  • Functional Modifications : Addition of hydroxyl groups (e.g., 7423-96-3) increases polarity but reduces membrane permeability .

Enantiomeric and Stereochemical Variants

Compound Name Configuration CAS No. Similarity Application Relevance
(R)-2-Amino-2-(4-fluorophenyl)acetic acid HCl R 93939-74-3 0.78 Intermediate for chiral catalysts
(S)-2-Amino-2-(4-fluorophenyl)acetic acid S 19883-57-9 0.77 Study of enantioselective metabolism

Key Insights :

  • The R-configuration in the target compound may enhance binding to specific enzymatic pockets compared to S-forms .
  • Shorter carbon chains (e.g., acetic acid derivatives) reduce steric bulk but limit conformational flexibility .

Functional Group Modifications

Compound Name Functional Group CAS No. Similarity Role in Drug Design
(S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic acid Boc-protected amine N/A N/A Protects amine during synthesis
Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl Methyl ester 64282-12-8 N/A Prodrug strategy for oral delivery

Key Insights :

  • Boc Protection : Enhances stability during solid-phase peptide synthesis but requires deprotection .
  • Ester Derivatives : Improve lipophilicity for better absorption but lack active carboxylic acid functionality .

Biological Activity

(R)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride, also known as (R)-4-Fluorophenylalanine, is a non-proteinogenic amino acid that has garnered attention for its diverse biological activities. This compound is characterized by its chiral center and the presence of a fluorinated phenyl group, which significantly influences its interaction with biological systems.

Chemical Structure and Properties

  • Molecular Formula : C9H10ClFNO2
  • Molecular Weight : 219.64 g/mol
  • CAS Number : 64231-54-5

The structure of this compound allows it to act as a building block in the synthesis of various pharmacologically relevant compounds. Its unique fluorinated structure enhances its biological activity compared to non-fluorinated analogs.

The biological activity of this compound is primarily attributed to its role as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). It has been studied for its potential effects on:

  • Dopamine Production : It acts as an inhibitor of aromatic L-amino acid decarboxylase (AADC), an enzyme crucial for dopamine synthesis. This inhibition may have therapeutic implications for diseases like Parkinson's disease.
  • Neurotransmitter Modulation : The compound's ability to cross the blood-brain barrier suggests its potential utility in treating various neurological disorders.

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant inhibitory activity against several enzymes involved in neurotransmitter metabolism. This includes:

  • Aromatic L-Amino Acid Decarboxylase (AADC) : Inhibition of this enzyme can lead to increased levels of neurotransmitters such as dopamine, which is beneficial in treating Parkinson's disease and other movement disorders.

Pharmacological Applications

The compound has been evaluated for various pharmacological properties, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, although specific data on this compound itself is limited .
  • Antioxidant Effects : Some studies have indicated that compounds with similar structures demonstrate antioxidant activity, which may be relevant for neuroprotective strategies against oxidative stress in neurodegenerative diseases .

Research Findings and Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

StudyFindings
Demonstrated inhibition of AADC, suggesting potential for Parkinson's treatment.
Evaluated antimicrobial activity; suggested that structural modifications could enhance efficacy.
Reported antioxidant effects in derivatives, indicating potential neuroprotective roles.

Chemical Reactions Analysis

Primary Reaction Types

The compound undergoes four principal reaction types, driven by its functional groups:

Esterification

The carboxylic acid group reacts with alcohols in the presence of thionyl chloride (SOCl₂) to form ester derivatives. This reaction is critical for improving solubility and facilitating further synthetic modifications :
R-COOH + R’OHSOCl2R-COOR’ + HCl\text{R-COOH + R'OH} \xrightarrow{\text{SOCl}_2} \text{R-COOR' + HCl}

  • Example : Conversion to ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride (yield: 76–98%) .

  • Conditions : Ethanol, reflux, 12–24 hours .

Enzymatic Hydrolysis

Lipases (e.g., Pseudomonas fluorescens AK, PSIM) catalyze the enantioselective hydrolysis of racemic ester precursors to isolate the (R)-enantiomer :

  • Enantiomeric Excess (ee) : >99% for (R)-enantiomer using lipase PSIM .

  • Kinetic Resolution Efficiency (E) : >200 for β-amino ester substrates .

  • Conditions : 1,4-dioxane or n-hexane, 30–45°C, pH 5.8 buffer .

Amidation

The amino group participates in amide bond formation with activated carboxylic acids using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole):
R-NH2+R”-COOHDCC/HOBtR-NH-C(O)-R”\text{R-NH}_2 + \text{R''-COOH} \xrightarrow{\text{DCC/HOBt}} \text{R-NH-C(O)-R''}

  • Applications : Synthesis of peptide analogs and receptor-targeted prodrugs.

Oxidation

Controlled oxidation of the amino group yields imino or nitroso derivatives, though detailed mechanisms remain less documented.

Reagents and Catalysts

Key reagents and their roles in reactions are summarized below:

Reagent/Catalyst Role Reaction Type Conditions
SOCl₂Carboxylic acid activationEsterificationReflux in ethanol
Lipase PSIMEnantioselective hydrolysisKinetic resolution30–45°C, pH 5.8
DCC/HOBtPeptide couplingAmidationRoom temperature, anhydrous
NH₄OAcBuffer for enzymatic reactionsHydrolysisAqueous/organic biphasic

Esterification Mechanism

  • Activation : SOCl₂ converts the carboxylic acid to an acyl chloride intermediate.

  • Nucleophilic Attack : Ethanol attacks the acyl chloride, forming the ester and releasing HCl .

Enzymatic Hydrolysis Mechanism

  • Substrate Binding : The ester binds to the lipase’s active site via hydrophobic interactions with the fluorophenyl group.

  • Catalytic Triad Action : Serine residue performs nucleophilic attack on the ester carbonyl, forming a tetrahedral intermediate.

  • Enantioselectivity : Steric effects favor hydrolysis of the (S)-ester, leaving the (R)-enantiomer intact .

NMR Characterization of Hydrolysis Products

Key NMR data for ethyl (±)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride (3c ·HCl) :

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H7.39–7.37mAromatic protons (2H)
¹H7.13–7.09mAromatic protons (2H)
¹H4.70t (J=7.82 Hz)Chiral center proton (1H)
¹³C116.3 (d, ²J=22.08 Hz)-Fluorinated aromatic carbons

Yield and Selectivity in Enzymatic Hydrolysis

Substrate Enzyme Conversion (%) ee (%) E Value
(±)-3cLipase PSIM52>99 (R)>200
(±)-3dLipase AK4898 (R)146

Q & A

Q. What are the recommended synthetic routes and purification methods for (R)-3-amino-2-(4-fluorophenyl)propanoic acid hydrochloride?

Methodological Answer: Synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (R)-enantiomer. For example, protected intermediates like Boc or Fmoc groups can be used to stabilize the amino acid during synthesis . Purification may involve recrystallization in polar solvents (e.g., ethanol/water mixtures) or reverse-phase HPLC to isolate the hydrochloride salt. Chiral HPLC with polysaccharide-based columns is critical for confirming enantiomeric purity .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Methodological Answer: Combine multiple spectroscopic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F spectra to confirm substituent positions and fluorine integration .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (C9_9H11_{11}ClFNO2_2; calc. 227.65 g/mol) .
  • X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are available .
  • HPLC : Use C18 columns with UV detection at 254 nm for purity assessment (>98% by area normalization) .

Q. What are the optimal storage conditions to ensure compound stability?

Methodological Answer: Store as a lyophilized powder at -20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Aqueous solutions should be prepared fresh and buffered at pH 4–6 to minimize degradation .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously validated, and what are the implications of impurities in biological assays?

Methodological Answer:

  • Chiral Analytical Methods : Employ chiral stationary phases (e.g., Chiralpak IG) with mobile phases containing 0.1% trifluoroacetic acid to resolve (R)- and (S)-enantiomers .
  • Impact of Enantiomeric Contamination : Even 1% (S)-enantiomer can skew receptor-binding assays (e.g., neurotransmitter analogs). Cross-validate using orthogonal techniques like circular dichroism (CD) spectroscopy .

Q. What strategies are effective for identifying biological targets or pathways influenced by this compound?

Methodological Answer:

  • Computational Docking : Use tools like AutoDock Vina to predict interactions with enzymes (e.g., proteases) or receptors. For example, derivatives of this compound have shown binding to SARS-CoV-2 papain-like protease .
  • Transcriptomics/Proteomics : Pair with CRISPR-Cas9 screens or SILAC labeling to map downstream pathways in cell models .

Q. How should researchers address contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Cross-Validation : Replicate assays under standardized conditions (e.g., pH, temperature) to control variables.
  • Orthogonal Assays : Compare results from fluorescence polarization (binding affinity) with functional assays (e.g., cAMP modulation) .
  • Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., random-effects models) to identify confounding factors .

Q. What computational approaches are recommended for studying its interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability .
  • Free Energy Perturbation (FEP) : Calculate binding free energies for fluorine-substituted analogs to optimize pharmacophores .

Q. How can degradation products be identified and mitigated during long-term studies?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions. Monitor via LC-MS to identify degradants (e.g., dehalogenated byproducts) .
  • Stabilization Strategies : Add antioxidants (e.g., ascorbic acid) or use lyoprotectants (trehalose) in formulations .

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